(2-Fluoroethyl)hydrazine

Description

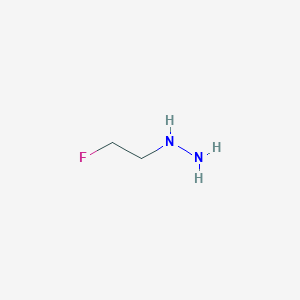

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C2H7FN2 |

|---|---|

Molecular Weight |

78.09 g/mol |

IUPAC Name |

2-fluoroethylhydrazine |

InChI |

InChI=1S/C2H7FN2/c3-1-2-5-4/h5H,1-2,4H2 |

InChI Key |

AZCCTQYOEYFRAK-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)NN |

Origin of Product |

United States |

Early Investigations into Hydrazine Chemistry

The journey into the world of hydrazine (B178648) chemistry began in the late 19th century. In 1875, German chemist Emil Fischer first synthesized phenylhydrazine (B124118), marking the initial discovery of a hydrazine derivative princeton.edu. This breakthrough was followed by the first synthesis of hydrazine itself in 1887 by Theodor Curtius princeton.edu. These early discoveries laid the groundwork for understanding the unique properties and reactivity of the N-N single bond.

Initially, hydrazine and its simple derivatives were subjects of academic curiosity. However, their high reactivity and energetic nature soon pointed towards practical applications. A significant driver for hydrazine research was its potential as a rocket propellant, a use that gained considerable attention during World War II princeton.edu. This push for application also spurred the development of large-scale production methods, such as the Olin Raschig process, which was developed to produce hydrazine more efficiently princeton.edu.

The table below summarizes key milestones in the early history of hydrazine chemistry.

| Year | Scientist(s) | Contribution |

| 1875 | Emil Fischer | First synthesis of a hydrazine derivative (phenylhydrazine). |

| 1887 | Theodor Curtius | First synthesis of hydrazine. |

| 1940s | - | Increased research into hydrazine as a rocket propellant. |

Seminal Contributions to the Synthesis of Fluoroalkyl Hydrazines

The synthesis of fluoroalkyl hydrazines, including (2-Fluoroethyl)hydrazine, represents the convergence of hydrazine (B178648) chemistry with the burgeoning field of organofluorine chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.

General synthetic routes to alkylhydrazines often involve the direct alkylation of hydrazine. However, this method is frequently hampered by issues of overalkylation, leading to mixtures of mono- and polysubstituted products google.com. To achieve selectivity, researchers have developed methods using protecting groups to control the reactivity of the hydrazine nitrogens google.com.

Another common approach to synthesizing hydrazine derivatives involves the reaction of carbonyl compounds, such as esters, with hydrazine. For instance, the reaction of ethyl acetate with hydrazine yields acetylhydrazide, demonstrating the nucleophilic nature of hydrazine in attacking the electrophilic carbonyl carbon rsc.org. This principle is applicable to the synthesis of fluoroalkyl hydrazines, where a fluoro-substituted ester can be reacted with hydrazine hydrate (B1144303). For example, the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide involves the reaction of an intermediate fluorinated ethyl ester with hydrazine hydrate nih.gov.

Evolution of Research Methodologies Applicable to 2 Fluoroethyl Hydrazine

Strategies for Carbon-Nitrogen Bond Formation in Fluoroethyl Hydrazines

The construction of the C-N bond is a critical step in the synthesis of this compound. Various strategies have been developed to achieve this transformation efficiently and with high selectivity.

A common and effective method for synthesizing primary amines, which can be adapted for hydrazines, is the Gabriel synthesis. libretexts.org This method involves the N-alkylation of potassium phthalimide (B116566) with an appropriate alkyl halide. libretexts.org In the context of this compound synthesis, this would involve reacting potassium phthalimide with a 2-fluoroethyl halide. The resulting N-(2-fluoroethyl)phthalimide is then subjected to hydrazinolysis, typically by heating with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), to cleave the phthalimide group and liberate the desired this compound. libretexts.orgnih.govresearchgate.net This method is advantageous as it avoids the formation of over-alkylation products often seen in direct alkylation of ammonia (B1221849) or hydrazine. libretexts.org The use of hydrazine monohydrate is often preferred over anhydrous hydrazine due to its reduced toxicity and explosiveness. nih.gov A 4-step route for synthesizing phthalimide protected hydrazine heterocycles has been developed, which avoids the use of electrophilic amination or nitrosylation, thereby reducing environmental and safety concerns. researchgate.net

A notable synthesis of 2-fluoroethylamine hydrochloride, a related compound, via hydrazinolysis of the corresponding phthalimide derivative achieved a high yield of 92%. vulcanchem.com The cleavage of the phthalimido protecting group with hydrazine hydrate in ethanol (B145695) is a well-established procedure. researchgate.net

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to this compound. This approach involves the reaction of a suitable nitrogen nucleophile, such as hydrazine, with an activated 2-fluoroethyl precursor. The term "activated" refers to the presence of a good leaving group on the ethyl chain, which facilitates the displacement reaction.

Commonly used activated precursors include 2-fluoroethyl halides (e.g., 1-bromo-2-fluoroethane) and 2-fluoroethyl sulfonates (e.g., tosylates, mesylates, or triflates). rsc.org For instance, the synthesis of 2-fluoroethyl azide (B81097), a related compound, can be achieved through the displacement of a tosylate group on a fluoroethyl precursor with sodium azide. rsc.org The reactivity of these precursors generally follows the order: triflate > tosylate > mesylate > bromide > chloride. The choice of leaving group can significantly impact reaction conditions and yields.

Kinetic studies on the nucleophilic substitution of fluorinated alkyl bromides by azide have shown that the synthesis of monofluoromethyl and 2-fluoroethyl azides is relatively straightforward. rsc.org For example, 2-fluoroethyl azide can be prepared from the corresponding tosylate and sodium azide. rsc.org The use of [¹⁸F]fluoroethyl bromide as a building block for PET tracer synthesis often involves N-alkylation of amines under basic conditions in solvents like DMF or DMSO. rsc.org

Beyond the direct approaches, several alternative methods exist for introducing the hydrazine moiety. These often involve multi-step sequences and the use of different starting materials.

One such strategy is the reduction of a corresponding hydrazone. The Wolff-Kishner reduction, for example, converts aldehydes and ketones to alkanes via a hydrazone intermediate. fiveable.melibretexts.orglibretexts.org While not a direct synthesis of this compound, the underlying principle of forming a C=N-NH₂ bond and subsequently reducing it can be adapted.

Another approach involves the reductive alkylation of hydrazine derivatives. An efficient method for the direct reductive alkylation of hydrazine derivatives using α-picoline-borane has been developed, providing various N-alkylhydrazine derivatives. organic-chemistry.org This method allows for the formation of the C-N bond under reductive conditions.

Furthermore, metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-N bond formation. nih.gov For instance, a Pd-catalyzed cross-coupling reaction of hydrazine hydrates with (hetero)aryl halides has been reported for the synthesis of aryl hydrazines. nih.gov While this is demonstrated for aryl systems, the principles could potentially be extended to alkyl systems under suitable conditions.

Role of Protective Group Chemistry in this compound Synthesis

Protecting groups are essential tools in organic synthesis, temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.orgpressbooks.pub In the synthesis of this compound, protecting groups for the amine/hydrazine functionality are crucial to control reactivity and achieve the desired product selectively. organic-chemistry.orgpressbooks.pub

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines and hydrazines. tcichemicals.com It is stable under basic and reductive conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). tcichemicals.com This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile groups.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another widely used protecting group, particularly in peptide synthesis. iris-biotech.de It is stable to acidic conditions but is cleaved by bases like piperidine. iris-biotech.de The combination of Boc and Fmoc protecting groups in a synthetic strategy allows for selective removal of one while the other remains intact, an approach known as an orthogonal protecting group strategy. organic-chemistry.org

Phthalimides, as discussed in section 3.1.1, also serve as a protecting group for the primary amine functionality, which is later cleaved by hydrazinolysis. organic-chemistry.org

| Protecting Group | Abbreviation | Common Deprotection Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., Trifluoroacetic Acid) tcichemicals.com | Stable to base and reduction tcichemicals.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., Piperidine) iris-biotech.de | Stable to acid organic-chemistry.org |

| Phthalimide | Phth | Hydrazinolysis organic-chemistry.org | Stable to many non-basic conditions |

| Benzyl | Bn | Catalytic Hydrogenation | Stable to acid and base |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation | Stable to mild acid and base |

Comparative Analysis of Synthetic Efficiencies and Selectivities

| Synthetic Route | Key Reaction | Typical Yield | Advantages | Disadvantages |

| Phthalimide-Mediated Route | Gabriel Synthesis & Hydrazinolysis | High (e.g., 92% for a related compound) vulcanchem.com | Avoids over-alkylation, clean reaction. libretexts.org | Multi-step process. |

| Nucleophilic Displacement | SN2 on Activated Precursors | Variable, can be high | Direct, one-step C-N bond formation. | Potential for side reactions (e.g., elimination), requires activated precursors. |

| Reductive Alkylation | Reaction with Aldehyde/Ketone & Reducing Agent | Good | One-pot procedure. organic-chemistry.org | May require specific catalysts and conditions. |

Direct nucleophilic displacement reactions can be highly efficient if an appropriate activated fluoroethyl precursor is used. However, the choice of solvent and base is crucial to maximize the substitution reaction and minimize competing elimination reactions, which would lead to the formation of fluoroethene. The nucleophilicity of hydrazine itself is a factor; studies have shown that in both water and acetonitrile, hydrazine has a reactivity similar to that of methylamine. researchgate.net

Alternative methods, such as reductive amination or metal-catalyzed couplings, offer different selectivity profiles and may be advantageous for specific substrates or for avoiding harsh reaction conditions.

Green Chemistry Approaches and Process Intensification in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Process intensification refers to the development of smaller, cleaner, and more energy-efficient technologies. escholarship.orgadress-ug.com

In the context of this compound synthesis, several green chemistry approaches can be considered:

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, or solvent-free conditions) is a key principle. mdpi.com For example, using hydrazine monohydrate instead of the highly toxic and explosive anhydrous hydrazine significantly improves the safety of the process. nih.gov

Catalysis: The use of catalysts, especially heterogeneous catalysts that can be easily recovered and reused, can improve atom economy and reduce waste. mdpi.comsciforum.net For instance, nickel-based heterogeneous catalysts have been used for the synthesis of ketazine derivatives. mdpi.com Iron, being an abundant and environmentally friendly metal, is also an attractive catalyst for C-N cross-coupling reactions. nih.gov

Energy Efficiency: Microwave irradiation and ultrasonication are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. encyclopedia.pubekb.eg Microwave-assisted synthesis has been shown to be effective for the preparation of hydrazides, offering a significant reduction in heating time and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal of green chemistry. mdpi.com

Process intensification strategies can include the use of microreactors or flow chemistry, which can offer better control over reaction parameters, improved safety, and higher yields compared to batch processes. adress-ug.com The integration of reaction and separation steps, such as in reactive distillation, is another example of process intensification. escholarship.org

By incorporating these green chemistry and process intensification principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally friendly.

Chemical Reactivity and Transformation Pathways of 2 Fluoroethyl Hydrazine

Nucleophilic Characteristics of the Hydrazino Group

The hydrazino group (-NHNH₂) in (2-Fluoroethyl)hydrazine is characterized by the presence of lone pairs of electrons on both nitrogen atoms, rendering the group nucleophilic. The terminal nitrogen (β-nitrogen) is generally more sterically accessible and more nucleophilic than the nitrogen atom attached to the fluoroethyl group (α-nitrogen). The molecule's reactivity is thus defined by its ability to act as a nucleophile in various reactions, including condensations, alkylations, and acylations. vulcanchem.com

Table 1: Calculated Conformational Data for this compound This table presents theoretical data for the most stable conformers of this compound, highlighting the relative energies as determined by advanced computational methods.

| Conformer ID | Relative Energy (kJ/mol) | Intramolecular H-Bond |

|---|---|---|

| Conformer I | 0.00 | Yes (Five-member ring) |

| Conformer II | 1.04 | Yes (Five-member ring) |

| Conformer III | 1.62 | Yes (Five-member ring) |

| Conformer IV | 4.89 | No |

| Conformer V | 6.46 | No |

Data sourced from quantum chemical calculations at the CCSD level of theory. researchgate.net

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. wikipedia.org This reaction is a reliable method for forming a carbon-nitrogen double bond (C=N).

This compound readily reacts with aldehydes and ketones to produce the corresponding (2-Fluoroethyl)hydrazones. wikipedia.orgresearchgate.net These hydrazone intermediates are stable compounds that can be isolated or used in subsequent synthetic steps. The reaction involves the replacement of the carbonyl oxygen atom with the =N-NH-CH₂CH₂F group. wikipedia.org This transformation is fundamental in various synthetic applications, including the preparation of heterocyclic compounds and in bioconjugation chemistry. wikipedia.orgnih.gov

The formation of a hydrazone from this compound and a carbonyl compound proceeds via a two-step nucleophilic addition-elimination mechanism, which is typically catalyzed by a small amount of acid. numberanalytics.comresearchgate.net

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of this compound on the electrophilic carbonyl carbon. This step breaks the carbonyl π-bond and forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.com

Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (elimination of a water molecule). Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (-OH₂⁺). Subsequent removal of a proton from the adjacent nitrogen atom and the departure of water lead to the formation of the stable C=N double bond of the hydrazone. numberanalytics.comlibretexts.org The dehydration step is often the rate-determining step of the reaction. numberanalytics.com

Cyclization Reactions Involving the Fluoroethyl and Hydrazino Moieties

This compound is a key precursor for the synthesis of nitrogen-containing heterocycles, particularly pyrazole (B372694) derivatives. evitachem.comvulcanchem.com In these reactions, the hydrazine (B178648) moiety acts as a binucleophile, providing two nitrogen atoms for the construction of the heterocyclic ring.

A common and powerful strategy is the cyclocondensation of this compound with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters. evitachem.comvulcanchem.comsmolecule.com The reaction proceeds through initial hydrazone formation at one carbonyl group, followed by an intramolecular nucleophilic attack from the second hydrazine nitrogen onto the remaining carbonyl group, and subsequent dehydration to yield a stable, aromatic 1-(2-fluoroethyl)-substituted pyrazole ring. evitachem.comvulcanchem.com These fluorinated pyrazole scaffolds are of significant interest in medicinal chemistry. smolecule.comvulcanchem.com

Alkylation and Acylation Reactions of this compound

The nucleophilic nature of the hydrazine group allows it to undergo both alkylation and acylation reactions.

Alkylation: The nitrogen atoms of this compound can react with alkylating agents, such as alkyl halides, to form N-alkylated derivatives. ambeed.com The reaction can be complex, as it can potentially lead to mono- or di-substituted products. d-nb.info Achieving selective monoalkylation often requires careful control of reaction conditions or the use of protecting groups. d-nb.infothieme-connect.de For instance, tert-butyl isopropylidene carbazate (B1233558) can be alkylated with 2-fluoroethyl bromide under phase-transfer conditions, followed by hydrolysis to yield this compound. thieme-connect.de

Table 2: ¹³C NMR Spectroscopic Data for a Protected this compound Derivative This table provides characteristic nuclear magnetic resonance (NMR) signals for the product of an alkylation reaction to form a precursor to this compound, demonstrating the incorporation of the fluoroethyl group.

| Compound | Carbon Atom | Chemical Shift (δ) in ppm | C-F Coupling Constant (J) in Hz |

|---|---|---|---|

| tert-Butyl 2-(2-fluoroethyl)isopropylidene-carbazate | -CH₂-N | 49.6 | 20 |

| -CH₂-F | 80.5 | 166 |

Data obtained in d₆-DMSO solvent. thieme-connect.de

Acylation: Reaction of this compound with acylating agents like acyl chlorides, anhydrides, or carboxylic acids results in the formation of N-acylhydrazines, also known as hydrazides. ambeed.comnih.gov This reaction typically occurs at the more nucleophilic terminal nitrogen atom. As with alkylation, over-reaction can be an issue, potentially leading to the formation of 1,2-diacylhydrazine byproducts, particularly with highly reactive acylating agents or an excess of the reagent. orgsyn.org

Specialized Reactions Facilitated by this compound

Beyond its standard role as a nucleophile, the (2-fluoroethyl) group can be involved in unique transformation pathways, particularly in the context of more complex molecules. One notable example is its role in the mechanism of action of certain 2-haloethylnitrosoureas, which are used as antineoplastic agents. nih.gov

In this context, the reactive species derived from the nitrosourea (B86855) can transfer the 2-fluoroethyl group to biological macromolecules. Specifically, it has been shown that DNA reacts to form O⁶-(2-fluoroethyl)guanine. nih.gov This adduct is unstable and undergoes an intramolecular rearrangement where the nitrogen at the 1-position of the guanine (B1146940) ring displaces the fluorine atom, leading to the formation of a cyclic intermediate. This intermediate is a key step in the subsequent formation of DNA interstrand cross-links, a critical event for the molecule's cytotoxic effect. nih.gov This pathway showcases a specialized transformation where the fluoroethyl group itself acts as an electrophilic alkylating agent after being incorporated into a suitable carrier molecule.

Participation in Wolff-Kishner Reduction Pathways

The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. wikipedia.orgalfa-chemistry.comjkchemical.com The reaction proceeds via the formation of a hydrazone intermediate, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the reduced hydrocarbon. byjus.comorganic-chemistry.org this compound can serve as the hydrazine derivative in this reaction sequence.

The general mechanism, when applied to this compound, involves the following key steps:

Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (2-fluoroethyl)hydrazone. This initial step is a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration. wikipedia.orglibretexts.org The reactivity of the carbonyl compound can be influenced by electronic factors; electron-deficient carbonyls tend to react faster. nih.gov

Deprotonation: In the presence of a strong base (e.g., potassium tert-butoxide or potassium hydroxide), the N-H proton of the hydrazone is abstracted. wikipedia.orgbyjus.com

Tautomerization: The resulting anion undergoes tautomerization to form a diimide anion. wikipedia.org

Elimination of Nitrogen: This intermediate then collapses with the loss of a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a carbanion. wikipedia.orgbyjus.com

Protonation: The carbanion is subsequently protonated by a proton source in the reaction medium, typically the solvent (e.g., ethylene (B1197577) glycol) or water formed during the initial condensation, to give the final alkane product. byjus.com

Reaction Scheme: Wolff-Kishner Reduction using this compound

Figure 1. General reaction scheme for the Wolff-Kishner reduction of a ketone using this compound.

While the core mechanism remains the same, the presence of the fluorine atom in this compound can affect reaction kinetics and potentially lead to side reactions, although specific studies on these effects are not extensively documented. The electron-withdrawing nature of fluorine could influence the nucleophilicity of the hydrazine and the basicity of the subsequent intermediates.

| Step | Description | Key Intermediates |

| 1 | Condensation | (2-Fluoroethyl)hydrazone |

| 2 | Deprotonation | Hydrazone anion |

| 3 | Tautomerization | Diimide anion |

| 4 | N₂ Elimination | Carbanion |

| 5 | Protonation | Alkane product |

| Table 1. Mechanistic Steps in the Wolff-Kishner Reduction with this compound |

Role in Cleavage of N-Alkylated Phthalimide (B116566) Derivatives (Gabriel Synthesis Analogs)

The Gabriel synthesis is a classic method for the preparation of primary amines, involving the alkylation of potassium phthalimide followed by the cleavage of the resulting N-alkylated phthalimide. organic-chemistry.orggoogle.com Hydrazinolysis, the reaction with hydrazine, is a common and effective method for the deprotection step. mdpi.com this compound can be employed in an analogous fashion to cleave N-substituted phthalimides, yielding a primary amine and the stable phthalhydrazide (B32825) byproduct.

This reaction is particularly useful in scenarios where a fluoroethyl moiety needs to be introduced into a molecule via a protected amine. A notable application is in the synthesis of radiolabeled compounds. For instance, in the preparation of 2-[¹⁸F]fluoroethylamine, a precursor for positron emission tomography (PET) tracers, the final step involves the deprotection of N-[2-(p-toluenesulfonyloxy)ethyl]phthalimide with hydrazine. researchgate.net This demonstrates the utility of hydrazinolysis in cleaving a phthalimide to release a fluoroethyl-containing amine.

The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This is followed by a series of intramolecular rearrangements and proton transfers, ultimately leading to the cleavage of the C-N bonds of the imide and the formation of the primary amine and the cyclic phthalhydrazide.

| Reactant | Reagent | Product 1 | Product 2 | Reference |

| N-Alkylphthalimide | This compound | Primary Amine | (2-Fluoroethyl)phthalhydrazide | General Reaction |

| N-[2-(p-toluenesulfonyloxy)ethyl]phthalimide | Hydrazine | 2-Fluoroethylamine | Phthalhydrazide | researchgate.net |

| Table 2. Examples of Phthalimide Cleavage via Hydrazinolysis |

Mechanistic Investigations of Complex Transformations

The reactivity of this compound extends beyond these classical transformations, and its fluorinated nature can lead to complex reaction pathways. Mechanistic studies on related fluorinated hydrazines and hydrazones provide insight into the potential transformations of this compound. These investigations often reveal the involvement of radical species and single-electron transfer (SET) mechanisms, particularly in reactions catalyzed by transition metals.

For example, studies on the copper-catalyzed reactions of fluorinated hydrazones suggest that the transformation can proceed through a radical-chain or SET mechanism. rsc.org This can involve the formation of an electrophilic fluoroalkyl radical, which is then trapped by the hydrazone. Subsequent oxidation can lead to a cationic species that yields the final product. rsc.org

Furthermore, mechanistic investigations into the olefination of hydrazones mediated by ruthenium alkylidenes have shown pathways that differ from standard metathesis reactions. These can involve the formation of intermediate ruthenium nitrides, supported by fluorine-labeling experiments. acs.org The cleavage of N-X bonds in fluorine-labeled hydrazones has been a key observation in these studies. acs.org

While direct mechanistic studies on complex transformations of this compound are not abundant, the research on analogous fluorinated compounds suggests that its reactions could involve:

Radical Intermediates: The C-F bond can influence the stability and reactivity of adjacent radical centers.

Single-Electron Transfer (SET) Pathways: Particularly in the presence of transition metal catalysts.

Formation of Novel Intermediates: Such as ylides or metal-carbene complexes, which can undergo further rearrangement or reaction. researchgate.net

These complex pathways highlight the rich and nuanced reactivity of fluorinated hydrazines, offering avenues for the development of novel synthetic methodologies.

| Compound Class | Proposed Mechanism | Key Intermediates | Catalyst/Reagent |

| Fluorinated Hydrazones | Radical-chain / SET | Fluoroalkyl radical, Aminyl radical | Copper(I) |

| Fluorine-labeled Hydrazones | Ruthenium Nitride Pathway | Ruthenium imide, Ruthenium nitride | Ruthenium alkylidene |

| Fluoroalkyl N-triftosylhydrazones | Carbene-initiated ylide formation | Silver carbenes, Oxonium ylides | Silver salts |

| Table 3. Mechanistic Pathways in Reactions of Fluorinated Hydrazine Derivatives |

Derivatization and Analog Synthesis from 2 Fluoroethyl Hydrazine

Synthesis of Substituted (2-Fluoroethyl)hydrazones

The most fundamental derivatization of (2-fluoroethyl)hydrazine involves its reaction with carbonyl compounds. The condensation of this compound with various aldehydes and ketones proceeds under mild conditions, typically in a protic solvent like ethanol (B145695), to yield the corresponding (2-fluoroethyl)hydrazones. nih.govresearchgate.netscribd.com This reaction is a variation of imine formation and is generally efficient. libretexts.orglibretexts.org The resulting hydrazone products retain the fluoroethyl group while incorporating the R-groups from the parent carbonyl compound, providing a straightforward method for structural diversification. evitachem.comnih.gov

The general reaction involves the nucleophilic attack of the terminal nitrogen of this compound on the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone. libretexts.org Electron-withdrawing groups on the carbonyl compound can accelerate the reaction rate. nih.gov

General Reaction Scheme: FCH₂CH₂NHNH₂ + R¹(C=O)R² → FCH₂CH₂NHN=C(R¹)(R²) + H₂O

The table below illustrates the synthesis of various (2-fluoroethyl)hydrazones from representative carbonyl compounds.

| Carbonyl Reactant (R¹(C=O)R²) | Product: (2-Fluoroethyl)hydrazone | Carbonyl Class |

|---|---|---|

| Acetaldehyde | 1-(2-Fluoroethyl)-2-ethylidenehydrazine | Aliphatic Aldehyde |

| Acetone | 1-(2-Fluoroethyl)-2-isopropylidenehydrazine | Aliphatic Ketone |

| Benzaldehyde | 1-Benzylidene-2-(2-fluoroethyl)hydrazine | Aromatic Aldehyde |

| Acetophenone | 1-(2-Fluoroethyl)-2-(1-phenylethylidene)hydrazine | Aromatic Ketone |

| 4-Nitrobenzaldehyde | 1-(2-Fluoroethyl)-2-(4-nitrobenzylidene)hydrazine | Substituted Aromatic Aldehyde |

| Cyclohexanone | 1-Cyclohexylidene-2-(2-fluoroethyl)hydrazine | Cyclic Ketone |

Preparation of Fluorinated Heterocyclic Compounds Utilizing this compound

The hydrazine (B178648) functionality of this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. ekb.eg By reacting with appropriate difunctional electrophiles, the this compound moiety can be incorporated into stable ring systems, such as pyrazoles and triazines.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods are commonly employed, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. organic-chemistry.orgmdpi.com When this compound is used, it leads to the formation of N-(2-fluoroethyl)pyrazoles. The regioselectivity of the cyclization can be influenced by the substitution pattern of the 1,3-dielectrophile and the reaction conditions. mdpi.com For example, reaction with an unsymmetrical β-diketone can yield a mixture of two regioisomeric pyrazoles.

1,2,4-Triazines: The synthesis of 1,2,4-triazines can be achieved by the reaction of this compound with α-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl) followed by condensation with an amidine or a similar nitrogen source. Alternatively, tandem cyclization reactions provide an efficient route to these heterocycles. sioc-journal.cnorganic-chemistry.org These methods allow for the creation of complex triazine structures bearing a fluoroethyl group. nih.govijpsr.info

| Heterocycle Type | Co-reactant(s) | Resulting Heterocyclic Structure | General Method |

|---|---|---|---|

| Pyrazole | Acetylacetone (a 1,3-diketone) | 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole | Knorr Synthesis |

| Pyrazole | Ethyl acetoacetate (B1235776) (a β-ketoester) | 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5(4H)-one | Condensation/Cyclization |

| 1,2,4-Triazine | Phenylglyoxal (an α-ketoaldehyde) and Formamidine | 3-(2-Fluoroethyl)-6-phenyl-1,2,4-triazine | Condensation/Cyclization |

| Pyrazolidine | 1,3-Dibromopropane | 1-(2-Fluoroethyl)pyrazolidine | Double N-Alkylation |

Development of Novel N-Substituted Hydrazine Analogs with Fluoroethyl Moieties

Further diversification of this compound can be achieved by substitution on its nitrogen atoms. These reactions lead to a variety of N-substituted analogs, including N-acyl, N-alkyl, and N-aryl derivatives.

N-Acylation: this compound reacts readily with acylating agents such as acid chlorides or anhydrides to form N-acyl-(2-fluoroethyl)hydrazides. nih.govgoogle.com This reaction typically occurs at the more accessible terminal nitrogen atom. These acyl hydrazides are stable compounds and can serve as intermediates for further synthesis, including the preparation of more complex hydrazones or heterocycles. organic-chemistry.org

N-Alkylation and N-Arylation: Direct alkylation of this compound with alkyl halides can be complex due to the potential for multiple alkylations and the formation of isomeric products. However, selective mono-alkylation can be achieved under controlled conditions or by using reductive amination with aldehydes or ketones in the presence of a reducing agent like α-picoline-borane. organic-chemistry.org More advanced methods, such as forming a dianion intermediate, allow for highly selective and controlled alkylation. organic-chemistry.org Copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids provide a pathway to N-aryl-(2-fluoroethyl)hydrazine derivatives, which are valuable scaffolds in medicinal chemistry. organic-chemistry.orgresearchgate.net

| Derivative Type | Reagent | Product Class | Reaction Type |

|---|---|---|---|

| N-Acyl | Acetyl Chloride | N'-(2-Fluoroethyl)acetohydrazide | Acylation |

| N-Alkyl | Benzyl Bromide | 1-Benzyl-1-(2-fluoroethyl)hydrazine | Alkylation |

| N-Aryl | Iodobenzene (with Pd or Cu catalyst) | 1-(2-Fluoroethyl)-1-phenylhydrazine | Buchwald-Hartwig or Ullmann Coupling |

| N-Sulfonyl | Tosyl Chloride | N'-(2-Fluoroethyl)tosylhydrazide | Sulfonylation |

Stereoselective Synthesis Approaches for Derivatives

The development of stereoselective methods is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. ethz.ch A reaction is stereoselective if it favors the formation of one stereoisomer over another. ddugu.ac.inorganicchemistrytutor.com For derivatives of this compound, stereocenters can be introduced either on the fluoroethyl backbone (which is synthetically challenging) or, more commonly, on substituents attached to the hydrazine moiety.

One key strategy involves the reaction of this compound with chiral carbonyl compounds or chiral electrophiles. The inherent chirality of the reactant directs the formation of a specific diastereomer.

Another approach is to use chiral catalysts in reactions involving derivatives of this compound. For instance, (2-fluoroethyl)hydrazones can participate in stereoselective reactions. A notable example is the asymmetric intramolecular Heck reaction of hydrazones, which can be used to synthesize chiral heterocyclic structures like tetrahydropyridines. organic-chemistry.org In such a process, a chiral palladium catalyst can control the stereochemical outcome of the cyclization, leading to a product with high enantiomeric excess.

Furthermore, reactions like the Mitsunobu reaction can be adapted for stereoselective synthesis. The reaction of Morita-Baylis-Hillman (MBH) alcohols with azodicarboxylates in the presence of a phosphine (B1218219) provides a route to α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org If this compound were used as a nucleophile in a related transformation, it could lead to chiral hydrazine derivatives, with the stereochemistry being controlled by the reaction mechanism (e.g., Sₙ2' vs. Sₙ2). beilstein-journals.org These advanced synthetic strategies open the door to creating complex, optically active molecules containing the fluoroethylhydrazine motif.

Applications of 2 Fluoroethyl Hydrazine in Organic Synthesis

Utility as a Building Block for Fluorinated Organic Molecules

The primary application of (2-Fluoroethyl)hydrazine lies in its function as a versatile building block for the synthesis of fluorinated organic molecules. The presence of the fluorine atom in the ethyl chain imparts unique physicochemical properties to the target molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics. These properties are highly desirable in the development of pharmaceuticals and agrochemicals.

A key reaction utilizing this compound is the synthesis of fluorinated pyrazoles. Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, leads to the formation of N-(2-fluoroethyl)-substituted pyrazoles. researchgate.netnih.gov This condensation reaction is a fundamental method for constructing the pyrazole (B372694) ring system and allows for the direct incorporation of the fluoroethyl group onto one of the nitrogen atoms of the heterocycle. researchgate.net

The general reaction scheme for the synthesis of N-(2-fluoroethyl)pyrazoles is depicted below:

Table 1: Examples of Fluorinated Pyrazoles Synthesized from this compound

| β-Dicarbonyl Compound | Resulting N-(2-Fluoroethyl)pyrazole |

| Acetylacetone | 1-(2-Fluoroethyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate (B1235776) | 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Benzoylacetone | 1-(2-Fluoroethyl)-5-methyl-3-phenyl-1H-pyrazole |

This synthetic strategy provides a straightforward route to a diverse range of fluorinated pyrazoles with potential applications in medicinal chemistry and materials science.

Role as a Key Intermediate in the Synthesis of Diverse Compound Classes

Beyond the direct synthesis of pyrazoles, this compound serves as a key intermediate in the preparation of a broader array of compound classes. Its hydrazine (B178648) functionality can participate in various chemical transformations, enabling the construction of different heterocyclic systems and functionalized molecules.

For instance, this compound can be used to synthesize fluorinated hydrazones by reacting it with aldehydes and ketones. libretexts.org These hydrazones are stable compounds that can be further elaborated into other functional groups or used as precursors for more complex heterocyclic systems, such as pyrazolines and indazoles.

The versatility of this compound as an intermediate is a cornerstone of its utility in synthetic organic chemistry, providing access to a wide spectrum of fluorinated compounds.

Contributions to the Synthesis of Specialty Polymers and Materials

While the primary applications of this compound are in the synthesis of small organic molecules, its potential extends to the field of polymer chemistry. The incorporation of fluorine into polymers can significantly enhance their properties, leading to materials with high thermal stability, chemical resistance, and low surface energy.

This compound can be envisioned as a monomer or a modifying agent in the synthesis of specialty fluorinated polymers. For example, it could potentially be used to create polymers with pendant fluoroethylhydrazine or related functional groups. These functional groups could then be used for cross-linking or for further chemical modifications of the polymer.

Although specific examples of the large-scale industrial use of this compound in polymer synthesis are not widely documented in publicly available literature, the fundamental reactivity of the hydrazine group suggests its potential for creating novel fluorinated polymers with unique properties.

Application in the Design and Synthesis of Agrochemical Intermediates

The introduction of fluorine into agrochemicals is a well-established strategy for enhancing their efficacy and metabolic stability. This compound is a valuable precursor for the synthesis of key intermediates used in the production of modern pesticides.

As previously discussed, the synthesis of fluorinated pyrazoles is a significant application of this compound. Many successful fungicides and insecticides are based on the pyrazole scaffold. The presence of the N-(2-fluoroethyl) group can positively influence the biological activity and pharmacokinetic properties of these agrochemicals. The development of efficient synthetic routes to fluorinated pyrazoles using this compound is therefore of considerable interest to the agrochemical industry. google.com

The potential for this compound to improve the longevity and effectiveness of pesticides underscores its importance in the development of new and improved crop protection solutions. vulcanchem.com

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Fluoroethyl Hydrazine

Microwave Spectroscopy for Conformational Elucidation

Microwave spectroscopy has proven to be an invaluable tool for the detailed investigation of the conformational landscape of (2-Fluoroethyl)hydrazine in the gas phase. acs.orgacs.orgnih.gov This technique allows for the precise determination of the rotational constants of different conformers, providing unambiguous information about their moments of inertia and, consequently, their geometric structure. acs.org Quantum chemical calculations have predicted the existence of at least 18 different conformers of this compound, with intramolecular hydrogen bonds being a key stabilizing interaction in seven of them. acs.orgnih.gov

The study of the microwave spectrum of this compound in the 11–123 GHz spectral region led to the assignment of the spectra of four distinct conformers. acs.orgnih.gov Two of these conformers are stabilized by a five-membered intramolecular hydrogen bond, while the other two lack this interaction. acs.orgacs.orgnih.gov

The analysis of the rotational spectra allows for the precise determination of the rotational constants (A, B, and C) and centrifugal distortion constants for each observed conformer. acs.orgresearchgate.net These constants are fundamental for the structural characterization of the molecule. The experimental rotational constants for the four assigned conformers of this compound, along with theoretical predictions, provide a rigorous basis for conformational assignment. acs.org

Table 1: Experimental Rotational and Centrifugal Distortion Constants for the Assigned Conformers of this compound

| Parameter | Conformer I (H-bonded) | Conformer II (H-bonded) | Conformer III (Non-H-bonded) | Conformer IV (Non-H-bonded) |

|---|---|---|---|---|

| A / MHz | 8526.931(2) | 8613.254(2) | 10594.733(1) | 10488.199(1) |

| B / MHz | 3161.4688(7) | 3123.0112(8) | 2735.6541(4) | 2756.9113(5) |

| C / MHz | 2486.2995(6) | 2465.1105(7) | 2311.1219(4) | 2329.8315(4) |

| ΔJ / kHz | 1.531(3) | 1.488(4) | 1.493(2) | 1.529(2) |

| ΔJK / kHz | -5.01(2) | -4.99(2) | -1.89(1) | -2.12(1) |

| ΔK / kHz | 15.2(2) | 14.8(2) | 12.42(6) | 12.00(7) |

| δJ / kHz | 0.435(2) | 0.413(2) | 0.428(1) | 0.443(1) |

| δK / kHz | 1.83(6) | 1.64(7) | 3.58(5) | 3.45(5) |

Data sourced from Møllendal, H., Samdal, S., & Guillemin, J. C. (2015). Microwave and Quantum Chemical Study of the Hydrazino Group as Proton Donor in Intramolecular Hydrogen Bonding of this compound (FCH2CH2NHNH2). The Journal of Physical Chemistry A, 119(35), 9252–9261. acs.org

A key aspect of the conformational landscape of this compound is the presence of intramolecular hydrogen bonds. acs.org The hydrazino group can act as a proton donor, forming either five-membered (F–C–C–N–H) or six-membered (F–C–C–N–N–H) hydrogen-bonded rings. acs.orgacs.org The microwave spectroscopy studies have confirmed the existence of conformers with five-membered intramolecular hydrogen bonds. acs.orgnih.gov These interactions are primarily electrostatic in nature. acs.orgnih.gov The relative energies of the hydrogen-bonded conformers are lower than those without such interactions, highlighting the stabilizing effect of these bonds. acs.orgnih.gov

Application of Advanced Nuclear Magnetic Resonance Spectroscopy in Structural and Mechanistic Studies

While specific NMR studies on this compound are not extensively documented in the literature, the application of advanced NMR techniques is fundamental for the structural elucidation of hydrazine (B178648) derivatives in solution. researchgate.net Techniques such as ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectroscopy would provide critical information. nih.gov One-dimensional and two-dimensional NMR experiments can be employed to establish through-bond and through-space correlations, which are essential for confirming the chemical structure and studying conformational preferences in different solvents. azolifesciences.com For instance, the magnitude of vicinal coupling constants (³J) can provide insights into the dihedral angles of the molecule's backbone, offering a means to study its conformational equilibrium in solution.

Mass Spectrometry Techniques for Identification of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful tool for the identification of reaction products and transient intermediates in reactions involving hydrazine derivatives. rsc.orgnih.gov Techniques such as electrospray ionization (ESI-MS) can be used to gently ionize molecules from a reaction mixture, allowing for the detection of charged intermediates that are crucial to understanding reaction mechanisms. nih.gov While specific applications of MS to the reaction pathways of this compound are not detailed in the available literature, the general methodology is highly applicable. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, enabling the determination of elemental compositions for reaction products and byproducts.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods for analyzing hydrazine and its derivatives. researchgate.netcdc.gov For a volatile compound like this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be a suitable method for purity analysis and for monitoring the progress of its synthesis. wisdomlib.org HPLC, particularly with derivatization to introduce a chromophore, can also be employed for the quantification of hydrazine derivatives, offering high sensitivity and selectivity. google.comnih.gov

X-ray Diffraction Studies on Crystalline Derivatives and Complexes

X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. Although no crystal structures of this compound itself have been reported, studies on crystalline derivatives or metal complexes would provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. nih.govsharif.edumdpi.com The synthesis of a stable crystalline derivative of this compound would allow for its structural characterization by single-crystal X-ray diffraction, offering a valuable comparison to the gas-phase structures determined by microwave spectroscopy and theoretical calculations. imist.ma

Theoretical and Computational Chemistry of 2 Fluoroethyl Hydrazine

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of (2-Fluoroethyl)hydrazine is significantly perturbed by the inductive effect of the fluorine atom. This high electronegativity polarizes the C-F bond, influencing the electron distribution and, consequently, the reactivity of the entire molecule. The nucleophilic hydrazine (B178648) moiety combined with the electron-withdrawing nature of fluorine makes it a compound of interest in various chemical applications.

Computational analyses are essential for understanding the charge distribution and orbital interactions. While specific studies on the detailed electronic structure analysis and reactivity prediction for this compound are not extensively available in the provided search results, general principles of computational chemistry can be applied. Techniques like Natural Bond Orbital (NBO) analysis would be instrumental in quantifying charge transfer and hyperconjugative interactions.

Predicting reactivity often involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a hydrazine derivative, the HOMO is expected to be localized on the nitrogen lone pairs, making them susceptible to electrophilic attack. The LUMO is likely to be associated with an antibonding orbital, possibly the σ*(C-F) orbital, indicating a potential site for nucleophilic substitution.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. chemrxiv.orgarxiv.org By mapping potential energy surfaces, researchers can identify transition states and calculate activation barriers, providing crucial information about reaction kinetics and feasibility. chemrxiv.org

While specific computational studies on the reaction pathways of this compound are not detailed in the search results, the methodologies for such investigations are well-established. chemrxiv.orgarxiv.orgnih.gov For instance, modeling the thermal decomposition or oxidation of this compound would involve locating the transition state for each elementary step. This would allow for the prediction of reaction products and the elucidation of the underlying mechanism. Generative adversarial networks (GANs) and other machine learning approaches are emerging as efficient methods for exploring potential energy surfaces and identifying reaction pathways. chemrxiv.orgarxiv.org

Intermolecular Interaction Studies (e.g., Dimerization, Solvation Effects)

The behavior of this compound in condensed phases is governed by its intermolecular interactions. The molecule can form dimers and larger aggregates through intermolecular hydrogen bonds, likely involving N-H···N or N-H···F interactions. nih.govnih.gov

Computational studies on the dimerization of similar molecules, like 2-fluoroethanol, have shown the importance of a balance between hydrogen bonding and other interactions. nih.gov For this compound, a variety of dimer structures would be possible, and quantum chemical calculations could determine their relative stabilities and binding energies.

Solvation effects are also critical, as the solvent can influence conformational equilibria and reaction rates. arxiv.org Computational models can simulate these effects either explicitly, by including individual solvent molecules, or implicitly, using a continuum model. arxiv.org Such studies are vital for predicting the behavior of this compound in solution. For instance, studies on hydrazine intercalation in kaolinite (B1170537) show that the interaction strength between hydrazine and its environment is highly dependent on the specific context. sioc-journal.cn

Predictive Modeling of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data. uic.edu

For this compound, microwave spectroscopy has been a key experimental technique. researchgate.netacs.orgacs.org Quantum chemical calculations of rotational constants have been crucial in assigning the observed spectra to specific conformers. researchgate.netuio.no The theoretical predictions for rotational constants are generally in good agreement with experimental values, particularly when using high-level methods like CCSD. uio.no

The following table shows a comparison of experimental and calculated rotational constants for one of the observed conformers of this compound.

| Parameter | Experimental Value (MHz) | Calculated Value (MP2/cc-pVTZ) (MHz) |

| A | 9637.38 | 9673 |

| B | 3145.12 | 3133 |

| C | 2552.88 | 2541 |

This represents a sample of the kind of data generated in such studies. Actual values can be found in the cited literature. acs.org

Beyond rotational spectroscopy, computational methods can predict other spectroscopic data. Vibrational frequencies and infrared (IR) intensities can be calculated to aid in the analysis of IR spectra. acs.org Similarly, NMR chemical shifts and coupling constants can be computed to help assign complex NMR spectra.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of (2-Fluoroethyl)hydrazine and its analogs is an area of active research, with a focus on developing more efficient, selective, and sustainable methods. Traditional approaches are being augmented by advanced catalytic systems that offer improved yields and milder reaction conditions.

A significant area of development is the use of transition-metal catalysis. Palladium-catalyzed reactions, for instance, have shown considerable promise. One approach involves the asymmetric hydrogenation of fluorinated hydrazones using a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst, which provides a reliable method for producing chiral fluorinated hydrazines with high enantioselectivity. nih.gov Another palladium-catalyzed method is the C–N coupling of hydrazine (B178648) with (hetero)aryl halides, which can be achieved with catalyst loadings as low as 100 ppm. nih.gov Mechanistic studies of this reaction reveal a complex pathway involving two interconnected catalytic cycles with arylpalladium(II) hydroxide (B78521) and arylpalladium(II) chloride resting states. nih.gov The development of N-heterocyclic carbene (NHC)-palladium(0) precatalysts has also enabled the diboration of azobenzenes, yielding highly functionalized hydrazine derivatives under mild conditions. nih.gov

Beyond palladium, other transition metals are being explored. Iron-based catalysts, promoted by bulky, strongly σ-donating alkylphosphine ligands, have been used for the N-amidation of arylamines, a reaction that produces hydrazides, which are structurally related to hydrazines. chemistryviews.org Furthermore, a novel approach for the direct synthesis of hydrazine involves the electrochemical oxidation of ammonia (B1221849) catalyzed by ruthenium complexes, representing a potential shift from traditional high-energy industrial processes. researchgate.net The synthesis of specific derivatives, such as 2-hydrazinopyridine (B147025) compounds, has been improved by using mixed catalyst systems, for example, a combination of Pt/C and Pd/C, which enhances reaction selectivity and rate. google.com

Design and Synthesis of New Functionalized Derivatives

The this compound scaffold is a versatile platform for designing and synthesizing new functionalized derivatives with tailored properties for various applications. The introduction of the fluoroethyl group is known to enhance properties like membrane permeability and metabolic stability, making it a desirable feature in medicinal and agricultural chemistry. vulcanchem.comrsc.org

Research in this area focuses on creating complex molecules by reacting this compound or its precursors with other chemical entities. For example, derivatives have been prepared by reacting hydrazine with aldehydes and ketones. scirp.org This strategy has been used to create a series of 4-hydrazone functionalized pyrido[2,3-d]pyrimidine (B1209978) derivatives. researchgate.net

In the context of medicinal chemistry, particularly for developing diagnostic agents, the synthesis of radiolabeled derivatives is crucial. The (2-fluoroethyl) group can be labeled with fluorine-18 (B77423) ([¹⁸F]) for use in Positron Emission Tomography (PET). A notable example is the synthesis of 2-[¹⁸F]-fluoroisonicotinic acid hydrazide, created through a nucleophilic displacement reaction followed by reaction with hydrazine hydrate (B1144303). nih.gov Similarly, complex molecules like 6-O-(2-[¹⁸F]fluoroethyl)-6-O-desmethyl-phenethyl-orvinol ([¹⁸F]FE-PEO) have been synthesized for imaging opioid receptors. researchgate.net The synthesis of these complex derivatives often involves multi-step procedures starting from precursors like 2-(p-toluenesulfonyloxy)ethoxy compounds. researchgate.net

The creation of novel organocatalysts is another avenue of research. A fluorous hydrazine-1,2-bis(carbothioate) has been synthesized and has demonstrated good catalytic activity in the preparation of β-chloroethers. mdpi.com

Advanced Mechanistic Studies using Modern Analytical Techniques

Understanding the fundamental behavior of this compound at a molecular level is critical for optimizing its synthesis and predicting the properties of its derivatives. Modern analytical techniques, particularly microwave spectroscopy and computational chemistry, have provided deep insights.

A detailed study combining microwave spectroscopy with quantum chemical calculations has investigated the conformational landscape of this compound. researchgate.net This research revealed the presence of intramolecular hydrogen bonds between the hydrazino group and the fluorine atom. The calculations, performed at high levels of theory (MP2/cc-pVTZ and CCSD/cc-pVQZ), identified four stable conformers, two of which are stabilized by a five-membered intramolecular hydrogen bond. researchgate.net This study was the first gas-phase investigation to demonstrate the hydrazino group acting as a proton donor in such a weak intramolecular interaction. researchgate.net

Mechanistic studies are also crucial for understanding and optimizing catalytic reactions. For the palladium-catalyzed coupling of hydrazine, kinetic studies have shown that the process occurs through a rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov This leads to the formation of an arylpalladium(II) hydrazido intermediate, a species that has been successfully synthesized and characterized, confirming its role in the catalytic cycle. nih.gov

Density Functional Theory (DFT) calculations have also been employed to explore the decomposition mechanism of hydrazine on iridium surfaces and the electrochemical oxidation of ammonia to hydrazine using ruthenium catalysts. researchgate.netunibo.it These computational approaches help to elucidate reaction pathways and energy barriers, guiding the design of more efficient catalysts. researchgate.net

Expanding Applications in Fluorine Chemistry and Materials Science

The unique properties imparted by the fluoroethyl group make this compound and its derivatives attractive for applications beyond traditional organic synthesis, particularly in fluorine chemistry and materials science. rsc.org The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, which is highly valuable in the development of pharmaceuticals and agrochemicals. rsc.orgontosight.aismolecule.com

In materials science, this compound derivatives are being explored as building blocks for advanced materials. One promising area is the synthesis of coordination polymers. For instance, certain pyrazole (B372694) derivatives containing the 2-fluoroethyl group can react with copper(II) nitrate (B79036) to form porous coordination polymers, which have potential applications in gas storage or catalysis. vulcanchem.com The compound and its derivatives are also considered for the synthesis of specialty polymers and dyes. ontosight.aivulcanchem.comontosight.ai

In agricultural chemistry, the enhanced membrane penetration provided by the fluoroethyl group is a key advantage. vulcanchem.com This property can lead to the development of more effective pesticides. vulcanchem.comontosight.ai The antimicrobial properties of compounds like 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid also make them candidates for new agrochemicals. smolecule.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant step forward in chemical manufacturing, offering improved safety, efficiency, and control. tarosdiscovery.comgoflow.at These modern platforms are being increasingly integrated into the synthesis and application of this compound and its derivatives.

Flow chemistry is particularly advantageous for reactions involving this compound. The precise control over reaction parameters, such as temperature and residence time, can help to minimize the thermal degradation of the sensitive fluoroethyl group. vulcanchem.comvulcanchem.com This leads to higher yields and purer products. The enhanced heat and mass transfer in microreactors also improves safety, especially when dealing with potentially energetic hydrazine compounds. goflow.at

Automation is heavily utilized in the synthesis of radiolabeled compounds for PET imaging. High-yield, fully automated radiosynthesis of complex molecules containing the (2-[¹⁸F]fluoroethyl) group has been successfully developed. nih.gov These automated modules allow for the reliable and rapid production of PET tracers, which is essential for clinical applications. nih.govrsc.org For example, the synthesis of [¹⁸F]FE-PEO has been adapted for compatibility with automation, making it a preferred route for its production. researchgate.net These automated systems can perform multi-step sequences, including radiofluorination and subsequent purification, often using cartridge-based procedures to ensure consistency and high radiochemical purity. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-fluoroethyl)hydrazine, and how do reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of 2-fluoroethyl halides with hydrazine under controlled basic or acidic conditions. Optimizing stoichiometry (e.g., excess hydrazine to minimize side reactions) and temperature (typically 0–25°C to prevent thermal decomposition) is critical. Post-synthesis purification via fractional distillation or recrystallization ensures high purity. Characterization by / NMR and IR spectroscopy validates structural integrity and identifies residual solvents or byproducts .

Q. How can spectroscopic techniques distinguish this compound from structurally similar hydrazine derivatives?

- Methodological Answer : NMR is uniquely suited to confirm the presence of the fluorine atom in the 2-fluoroethyl moiety, with chemical shifts typically between -210 to -230 ppm. IR spectroscopy identifies N-H stretching (3200–3400 cm) and C-F vibrations (1000–1100 cm). Mass spectrometry (MS) provides molecular ion confirmation and fragmentation patterns, differentiating it from non-fluorinated analogs like ethylhydrazine .

Q. What are the common reaction pathways of this compound in organic synthesis?

- Methodological Answer : The compound participates in:

- Hydrazone formation : Reacts with aldehydes/ketones in ethanol under reflux (1–3 hours) to form fluorinated hydrazones, useful in carbonyl group identification .

- Substitution reactions : The fluorine atom can be displaced by nucleophiles (e.g., thiols, amines) under basic conditions, enabling access to diverse hydrazine derivatives .

Advanced Research Questions

Q. How can computational methods guide the design of catalysts for this compound-mediated reactions?

- Methodological Answer : Density functional theory (DFT) studies (e.g., M05-2X/6-31G(d)) model reaction pathways, such as cycloreversion steps in hydrazine-catalyzed metathesis. Key parameters include activation barriers and transition-state geometries. For example, bicyclic hydrazine catalysts reduce activation energy by stabilizing intermediates via π-π interactions, as validated in norbornene metathesis experiments .

Q. What experimental strategies resolve contradictions in kinetic data for this compound decomposition?

- Methodological Answer : Discrepancies in activation energies (e.g., thermal vs. catalytic decomposition) arise from competing pathways. Use iso-conversional methods (e.g., Friedman analysis) to deconvolute multi-step mechanisms. In situ FTIR or gas chromatography monitors intermediate species (e.g., NH, HF), while Arrhenius plots differentiate rate-determining steps under varying temperatures .

Q. How does fluorine substitution impact the thermodynamic vs. kinetic control of this compound reactions?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity at the β-carbon, favoring kinetic products (e.g., rapid hydrazone formation at low temperatures). Thermodynamic control at elevated temperatures may favor C-F bond cleavage or rearrangements. Computational modeling of potential energy surfaces (e.g., using Gaussian) predicts dominant pathways .

Q. What catalytic systems enhance hydrogen production from this compound decomposition for fuel cell applications?

- Methodological Answer : Bimetallic catalysts (e.g., Ni-Pt/C) achieve >95% H selectivity by promoting N-N bond cleavage over C-F bond degradation. Operando X-ray absorption spectroscopy (XAS) tracks metal oxidation states during catalysis, while kinetic isotope effects (KIEs) elucidate H-transfer mechanisms. Compare performance with non-fluorinated analogs to quantify fluorine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.